(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE
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Overview
Description
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a furan ring linked to a bromophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of bromine and methyl groups. The furan ring is then synthesized separately and linked to the bromophenoxy methyl group. The final step involves coupling the two major fragments under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having a pyrazole ring.
Uniqueness
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Br2N2O3 |
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Molecular Weight |
454.1g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14Br2N2O3/c1-10-16(19)11(2)21(20-10)17(22)15-8-7-12(24-15)9-23-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3 |
InChI Key |
IBVWQCUXIIJBDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br |
Origin of Product |
United States |
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